molecular formula C12H11ClN4O3 B2976171 2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide CAS No. 1385304-10-8

2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide

Cat. No.: B2976171
CAS No.: 1385304-10-8
M. Wt: 294.7
InChI Key: LEIDAWGFBLDVAM-UHFFFAOYSA-N
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Description

2-Chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-YL)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C12H11ClN4O3 and its molecular weight is 294.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research involving the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines showcases the potential of related compounds in antimicrobial applications. Through a series of reactions involving 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, a variety of compounds were synthesized and tested for their antimicrobial properties, highlighting the versatility and applicability of such compounds in fighting microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Anticancer and Anti-Inflammatory Agents

The design and synthesis of novel compounds derived from related structures have been explored for their anticancer and anti-inflammatory properties. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown promising results as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, offering insights into their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antituberculosis Activity

The development of new compounds with potent antituberculosis activity represents another significant application. A study on imidazo[1,2-a]pyridine-3-carboxamides, including a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide, revealed excellent potency against multi- and extensive drug-resistant tuberculosis strains. This research underscores the potential of these compounds in addressing the challenge of drug-resistant tuberculosis (Moraski et al., 2011).

Mechanism of Action

Target of Action

, which could suggest a similar behavior for this compound.

Biochemical Pathways

, suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Result of Action

, suggesting that this compound may have similar effects.

Properties

IUPAC Name

2-chloro-N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-16-6-8(11(19)17(2)12(16)20)15-10(18)7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIDAWGFBLDVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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